molecular formula C13H10FNO2 B6373631 5-(3-Aminocarbonylphenyl)-3-fluorophenol CAS No. 1261890-60-1

5-(3-Aminocarbonylphenyl)-3-fluorophenol

Cat. No.: B6373631
CAS No.: 1261890-60-1
M. Wt: 231.22 g/mol
InChI Key: FPKGZNYMPPQDBO-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-3-fluorophenol is an organic compound that features both an amide and a fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorophenol followed by reduction to form the corresponding amine. This amine can then be acylated to introduce the aminocarbonyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-3-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenol group can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-fluorophenol
  • 3-Aminocarbonyl-4-fluorophenol
  • 5-(3-Aminocarbonylphenyl)-2-chlorophenol

Uniqueness

5-(3-Aminocarbonylphenyl)-3-fluorophenol is unique due to the presence of both an aminocarbonyl group and a fluorophenol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications .

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGZNYMPPQDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684255
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-60-1
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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